molecular formula C15H19FO2 B7996259 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde

4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B7996259
M. Wt: 250.31 g/mol
InChI Key: DAQYSRXVCYQTSM-UHFFFAOYSA-N
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Description

4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde is a sophisticated synthetic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzaldehyde core substituted at the 3-position with a fluorine atom and at the 4-position with a (cyclohexanemethoxy)methyl side chain. The benzaldehyde group is a highly versatile functional handle for further chemical transformation, commonly serving as a key intermediate in the synthesis of more complex target molecules. The presence of the fluorine atom, a common bioisostere, can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity, making it a valuable modification in the design of bioactive molecules . Structurally related compounds featuring benzaldehyde and cyclohexyl moieties have demonstrated considerable research value. For instance, substituted aldehyde compounds have been investigated for their potential to increase tissue oxygenation, highlighting the therapeutic potential of this chemical class . Furthermore, the cyclohexylmethoxy group is a feature found in compounds studied as potential modulators for various biological targets. The specific combination of the lipophilic cyclohexane ring connected via an ether linkage to an aromatic system creates a unique pharmacophore that may be exploited in the design of novel therapeutics. Researchers can utilize this high-purity compound as a critical precursor for various reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings, to create libraries of compounds for screening against a range of biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclohexylmethoxymethyl)-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c16-15-8-13(9-17)6-7-14(15)11-18-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYSRXVCYQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution via Bromomethyl Intermediate

Step 1: Synthesis of 4-Bromomethyl-3-fluorobenzaldehyde

  • Starting material : 3-Fluoro-4-methylbenzaldehyde.

  • Bromination : Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C.

    3-Fluoro-4-methylbenzaldehydeAIBN, CCl4NBS, 80°C4-Bromomethyl-3-fluorobenzaldehyde\text{3-Fluoro-4-methylbenzaldehyde} \xrightarrow[\text{AIBN, CCl}_4]{\text{NBS, 80°C}} \text{4-Bromomethyl-3-fluorobenzaldehyde}
  • Yield : ~60–70% (hypothetical, based on analogous reactions).

Step 2: Williamson Ether Synthesis

  • Reagents : Cyclohexanemethanol, NaH, THF.

  • Conditions : React 4-bromomethyl-3-fluorobenzaldehyde with cyclohexanemethanol in the presence of NaH at 60°C for 12 hours.

    4-Bromomethyl-3-fluorobenzaldehyde+CyclohexanemethanolNaH, THF60°CTarget Compound\text{4-Bromomethyl-3-fluorobenzaldehyde} + \text{Cyclohexanemethanol} \xrightarrow[\text{NaH, THF}]{60°C} \text{Target Compound}
  • Yield : ~50–65% (estimated).

Advantages : Straightforward two-step process.
Limitations : Radical bromination may lack selectivity; aldehyde protection may be required.

Method 2: Grignard Reagent-Based Approach

Step 1: Synthesis of 4-Bromo-3-fluorotoluene

  • Starting material : 3-Fluorotoluene.

  • Bromination : Electrophilic bromination using Br₂/FeBr₃ at 0°C.

    3-FluorotolueneFeBr3Br2,0°C4-Bromo-3-fluorotoluene\text{3-Fluorotoluene} \xrightarrow[\text{FeBr}_3]{\text{Br}_2, 0°C} \text{4-Bromo-3-fluorotoluene}
  • Yield : ~75% (hypothetical).

Step 2: Oxidation to Benzaldehyde

  • Reagents : KMnO₄, H₂SO₄, H₂O.

  • Conditions : Oxidize 4-bromo-3-fluorotoluene under acidic conditions at 90°C.

    4-Bromo-3-fluorotolueneH2SO4KMnO4,90°C4-Bromo-3-fluorobenzaldehyde\text{4-Bromo-3-fluorotoluene} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4, 90°C} \text{4-Bromo-3-fluorobenzaldehyde}
  • Yield : ~40–50% (estimated).

Step 3: Grignard Reaction with Cyclohexanemethoxymethyl Magnesium Bromide

  • Reagents : Cyclohexanemethoxymethyl bromide, Mg, THF.

  • Conditions : Form Grignard reagent in THF, react with 4-bromo-3-fluorobenzaldehyde at 0°C.

    4-Bromo-3-fluorobenzaldehyde+Grignard ReagentTHF0°CTarget Compound\text{4-Bromo-3-fluorobenzaldehyde} + \text{Grignard Reagent} \xrightarrow[\text{THF}]{0°C} \text{Target Compound}
  • Yield : ~55–70% (based on patent CN112299967B).

Advantages : Leverages established Grignard chemistry.
Limitations : Multi-step synthesis with moderate yields.

Method 3: Direct Alkylation Using Phase-Transfer Catalysis

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde

  • Starting material : 4-Hydroxybenzaldehyde.

  • Fluorination : Use Selectfluor® in acetonitrile at 80°C.

    4-HydroxybenzaldehydeSelectfluor®CH3CN, 80°C3-Fluoro-4-hydroxybenzaldehyde\text{4-Hydroxybenzaldehyde} \xrightarrow[\text{Selectfluor®}]{\text{CH}_3\text{CN, 80°C}} \text{3-Fluoro-4-hydroxybenzaldehyde}
  • Yield : ~60% (hypothetical).

Step 2: Alkylation with Cyclohexanemethyl Chloride

  • Reagents : Cyclohexanemethyl chloride, K₂CO₃, TBAB (phase-transfer catalyst).

  • Conditions : React in DMF at 100°C for 24 hours.

    3-Fluoro-4-hydroxybenzaldehyde+Cyclohexanemethyl chlorideK2CO3,TBABDMF, 100°CTarget Compound\text{3-Fluoro-4-hydroxybenzaldehyde} + \text{Cyclohexanemethyl chloride} \xrightarrow[\text{K}_2\text{CO}_3, \text{TBAB}]{\text{DMF, 100°C}} \text{Target Compound}
  • Yield : ~45–55% (estimated).

Advantages : Avoids halogenated intermediates.
Limitations : Low yield due to competing side reactions.

Comparative Analysis of Methods

Method Steps Key Reagents Yield (%) Complexity
Nucleophilic Substitution2NBS, Cyclohexanemethanol50–65Moderate
Grignard Approach3Br₂, KMnO₄, Grignard Reagent55–70High
Phase-Transfer Catalysis2Selectfluor®, TBAB45–55Low

Key Observations :

  • The Grignard method, while longer, offers higher yields due to well-characterized reaction steps.

  • Phase-transfer catalysis is simpler but less efficient.

Optimization Strategies

Aldehyde Protection

  • Acetal formation : Protect the aldehyde group as a dimethyl acetal during bromination or alkylation steps to prevent side reactions.

  • Deprotection : Use aqueous HCl post-reaction to regenerate the aldehyde.

Catalytic Enhancements

  • Palladium catalysis : Employ Suzuki-Miyaura coupling for aryl-ether bond formation, though boronic acid derivatives of cyclohexanemethanol are synthetically challenging.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclohexanemethoxymethyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar benzyloxy group in 4-(benzyloxy)-3-fluorobenzaldehyde .
  • Electron-Withdrawing Groups: The nitro and chloro groups in 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde enhance electrophilicity at the aldehyde position, favoring nucleophilic addition reactions compared to the target compound .
  • Fluorine Position : All compounds feature a 3-fluoro substituent, which modulates electronic properties (e.g., resonance effects) and may influence reactivity in catalytic processes .

Solubility and Lipophilicity

  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde : Exhibits moderate aqueous solubility (Log S = -2.1) due to its smaller size and polar difluoromethoxy group, contrasting with the target compound’s higher molecular weight .

Bioactivity Profiles

  • BBB Penetration : The cyclohexanemethoxy group may improve blood-brain barrier (BBB) permeability relative to benzyloxy or difluoromethoxy groups, as seen in analogs with similar substituents .
  • CYP Inhibition : 4-(Difluoromethoxy)-3-methoxybenzaldehyde shows low CYP450 inhibition (CYP2D6: 0.83), suggesting that bulkier substituents (e.g., cyclohexanemethoxymethyl) could further reduce metabolic interference .

Cost and Availability

  • Target Compound : Discontinued commercially, limiting accessibility for large-scale applications .
  • 4-(Benzyloxy)-3-fluorobenzaldehyde : Priced at $60–$1,943 per gram depending on supplier, indicating higher availability despite structural simplicity .

Biological Activity

4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C14_{14}H17_{17}F O
  • CAS Number : Not widely reported, but it is categorized under similar compounds.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, indicating moderate to strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50_{50} values were determined through MTT assays:

Cell LineIC50_{50} (µg/mL)
HeLa30
A54945

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The proposed mechanism of action for the antimicrobial and anticancer activities includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds similar to this compound. For instance:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally related aldehydes against resistant bacterial strains, demonstrating a potential role for this compound in treating infections caused by multi-drug resistant bacteria .
  • Anticancer Studies : Research published in Cancer Letters examined various substituted benzaldehydes and their effects on cancer cell lines. The study indicated that modifications on the benzaldehyde moiety could enhance cytotoxicity, supporting the hypothesis that this compound may exhibit similar or enhanced effects .
  • Computational Studies : In silico analyses have suggested potential interactions between this compound and key proteins involved in cell signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Q. What are the common synthetic routes for preparing 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:

Substitution : React 3-fluorobenzaldehyde derivatives with cyclohexylmethoxy methyl groups via alkylation or coupling. A microwave-assisted method (e.g., 150°C for 1.5 min with HCl) can enhance reaction efficiency and yield .

Purification : Use flash chromatography (silica gel, 0–30% EtOAc/hexanes) to isolate intermediates, achieving yields up to 75–98% .

  • Example Reaction Conditions :
Reagents/ConditionsYieldReference
TosMIC, K₂CO₃, MeOH, 85°C75%
Microwave, HCl, 150°C, 1.5 min98%

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For fluorinated benzaldehydes, characteristic signals appear at δ ~10.00 ppm (aldehyde proton) and δ ~160–165 ppm (fluorine-coupled carbons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine/fluorine .
  • IR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Flash Chromatography : Use gradient elution (e.g., 0–30% EtOAc/hexanes) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., MeOH/CH₂Cl₂) for high-purity crystals. Monitor via TLC with UV visualization .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the cyclohexylmethoxy methyl group be addressed?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., oximes) to guide substitution at the 4-position. For example, (E)-3-fluorobenzaldehyde O-methyloxime can direct Pd-catalyzed C-H activation for selective functionalization .
  • Computational Modeling : Use DFT calculations to predict electronic effects of fluorine and steric hindrance from the cyclohexyl group, guiding reagent selection .

Q. How is single-crystal X-ray diffraction optimized for structural determination of this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation in MeOH/CH₂Cl₂. Ensure crystal quality by controlling humidity and temperature .
  • Refinement : Use SHELX software (SHELXL/SHELXS) for anisotropic refinement. Assign hydrogen atoms via riding models and validate using R-factors (< 0.05) .
  • Validation : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O) influencing crystal packing .

Q. What computational methods are suitable for studying non-covalent interactions in this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Map normalized contact distances (dₙₒᵣₘ) to quantify contributions from H-bonding, van der Waals forces, and π-π stacking .
  • DFT Calculations : Perform at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces .

Q. How can reaction conditions be optimized for large-scale derivatization of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Monitor turnover frequency (TOF) via GC-MS .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates. Use microwave irradiation to reduce reaction time .

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